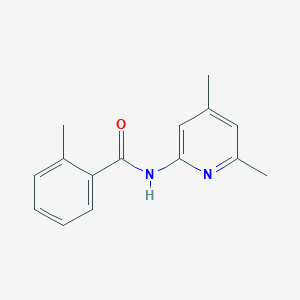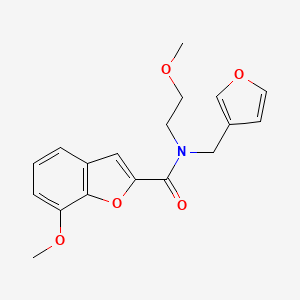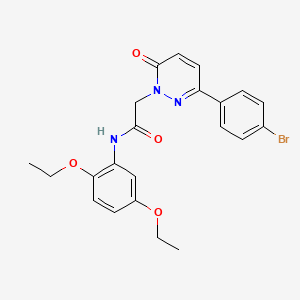![molecular formula C17H12ClF3N2O2 B2755879 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione CAS No. 339030-22-7](/img/structure/B2755879.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione is a complex organic compound featuring a trifluoromethyl group, a chloropyridine moiety, and a piperidine-dione structure
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), have been found to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Similar compounds have been shown to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that the compound may bind to the active site of the enzyme, preventing it from catalyzing its normal reactions.
Biochemical Pathways
Inhibition of pptases can attenuate secondary metabolism and thwart bacterial growth . This is because PPTases are involved in the activation of carrier proteins required for the biosynthesis of various secondary metabolites .
Pharmacokinetics
An advanced analogue of a similar compound, ml267, has been highlighted for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles
Result of Action
Inhibition of pptases can lead to a decrease in the production of certain secondary metabolites . This can result in the attenuation of bacterial growth .
Action Environment
It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Therefore, factors that affect these properties could potentially influence the compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the chloropyridine intermediate. This intermediate is synthesized by reacting 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions . The resulting product is then subjected to further reactions to introduce the piperidine-dione structure and the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the use of specific catalysts or reagents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool in biochemical studies to investigate the effects of trifluoromethyl and chloropyridine groups on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: In the agrochemical industry, it is used to develop pesticides and herbicides due to its potent biological activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used in the synthesis of other complex molecules.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
Uniqueness
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione stands out due to its combination of a trifluoromethyl group, a chloropyridine moiety, and a piperidine-dione structure. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2/c18-12-8-11(17(19,20)21)9-22-14(12)16(10-4-2-1-3-5-10)7-6-13(24)23-15(16)25/h1-5,8-9H,6-7H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUQFBPIFKCBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline](/img/structure/B2755799.png)
![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2755803.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2755805.png)
amine dihydrochloride](/img/structure/B2755806.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)



![[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/new.no-structure.jpg)

